N'-(Piperidine-4-carbonyl)nicotinohydrazide hydrochloride
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Overview
Description
N’-(Piperidine-4-carbonyl)nicotinohydrazide hydrochloride is a chemical compound that has garnered interest in scientific research due to its diverse applications. This compound is a derivative of piperidine and nicotinohydrazide, and it is often used in drug development, enzyme reaction studies, and cellular mechanism investigations.
Mechanism of Action
Target of Action
Piperidine derivatives have been widely used in drug design and are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry .
Mode of Action
It’s known that the presence of halogen, carboxyl, nitro, or methyl groups on ring b can increase the cytotoxicity of piperidine derivatives .
Biochemical Pathways
Piperidine derivatives have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .
Pharmacokinetics
It’s known that the solubility of a compound in water can impact its bioavailability .
Result of Action
Piperidine derivatives have been found to exhibit several biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(Piperidine-4-carbonyl)nicotinohydrazide hydrochloride typically involves the condensation of piperidine-4-carboxylic acid with nicotinohydrazide, followed by the formation of the hydrochloride salt. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactions, which provide a more efficient and scalable approach. These methods often utilize readily accessible starting materials and catalysts to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-(Piperidine-4-carbonyl)nicotinohydrazide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution, where reagents like alkyl halides are used.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
N’-(Piperidine-4-carbonyl)nicotinohydrazide hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is employed in enzyme reaction studies to understand the catalytic mechanisms of different enzymes.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: The compound is used in the development of new materials and as a reagent in various industrial processes
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N’-(Piperidine-4-carbonyl)nicotinohydrazide hydrochloride include:
Piperidine derivatives: These compounds share the piperidine moiety and have similar chemical properties.
Nicotinohydrazide derivatives: These compounds contain the nicotinohydrazide structure and exhibit comparable reactivity
Uniqueness
N’-(Piperidine-4-carbonyl)nicotinohydrazide hydrochloride is unique due to its combined piperidine and nicotinohydrazide structures, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research .
Properties
IUPAC Name |
N'-(piperidine-4-carbonyl)pyridine-3-carbohydrazide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2.ClH/c17-11(9-3-6-13-7-4-9)15-16-12(18)10-2-1-5-14-8-10;/h1-2,5,8-9,13H,3-4,6-7H2,(H,15,17)(H,16,18);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCMPTCZWDQIASF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)NNC(=O)C2=CN=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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